2-Imino-5-[3-(2-thienyl)-2-propenylidene]-1,3-thiazolidin-4-one
2-Imino-5-[3-(2-thienyl)-2-propenylidene]-1,3-thiazolidin-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1086279
InChI:
InChI=1S/C10H8N2OS2/c11-10-12-9(13)8(15-10)5-1-3-7-4-2-6-14-7/h1-6H,(H2,11,12,13)/b3-1+,8-5-
SMILES:
C1=CSC(=C1)C=CC=C2C(=O)N=C(S2)N
Molecular Formula:
C10H8N2OS2
Molecular Weight:
236.3 g/mol
2-Imino-5-[3-(2-thienyl)-2-propenylidene]-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC1086279
Molecular Formula: C10H8N2OS2
Molecular Weight: 236.3 g/mol
* For research use only. Not for human or veterinary use.
![2-Imino-5-[3-(2-thienyl)-2-propenylidene]-1,3-thiazolidin-4-one -](/images/no_structure.jpg)
Specification
Molecular Formula | C10H8N2OS2 |
---|---|
Molecular Weight | 236.3 g/mol |
IUPAC Name | (5Z)-2-amino-5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-thiazol-4-one |
Standard InChI | InChI=1S/C10H8N2OS2/c11-10-12-9(13)8(15-10)5-1-3-7-4-2-6-14-7/h1-6H,(H2,11,12,13)/b3-1+,8-5- |
Standard InChI Key | IUCNKAGQALMSNZ-ZWGQKFFPSA-N |
Isomeric SMILES | C1=CSC(=C1)/C=C/C=C\2/C(=O)N=C(S2)N |
SMILES | C1=CSC(=C1)C=CC=C2C(=O)N=C(S2)N |
Canonical SMILES | C1=CSC(=C1)C=CC=C2C(=O)N=C(S2)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator